

Comparative studies of D13-9001 activity in different bacterial species

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Compound of Interest

Compound Name: **D13-9001**

Cat. No.: **B15567531**

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Comparative Efficacy of D13-9001: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efflux pump inhibitor **D13-9001**'s activity across various bacterial species. The information is compiled from publicly available research to facilitate an objective evaluation of its potential as an adjuvant to antibiotic therapy. Experimental data is presented in structured tables, and detailed protocols for key assays are provided to support further investigation.

Overview of D13-9001

D13-9001 is a pyridopyrimidine-based compound that acts as a potent inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria. Specifically, it targets the AcrB subunit of the AcrAB-TolC efflux pump in *Escherichia coli* and the MexB subunit of the MexAB-OprM efflux pump in *Pseudomonas aeruginosa*. By blocking these pumps, **D13-9001** can restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell.

Comparative In Vitro Activity of D13-9001

The efficacy of **D13-9001** varies significantly among different bacterial species, primarily due to differences in their predominant efflux pump systems.

Quantitative Analysis of D13-9001 Binding Affinity

Isothermal titration calorimetry (ITC) has been employed to determine the binding affinity of **D13-9001** to its target proteins, AcrB and MexB.

Target Protein	Bacterial Species	Dissociation Constant (K D)	Reference
AcrB	Escherichia coli	1.15 μ M	
MexB	Pseudomonas aeruginosa	3.57 μ M	

Potentiation of Antibiotic Activity

D13-9001 has demonstrated a significant ability to potentiate the activity of various antibiotics against susceptible bacterial strains. The following table summarizes the fold reduction in the Minimum Inhibitory Concentration (MIC) of select antibiotics in the presence of **D13-9001**.

Bacterial Species	Strain Information	Antibiotic	D13-9001 Concentration	Fold MIC Reduction	Reference
Pseudomonas aeruginosa	ΔmexCDΔoprJ	Levofloxacin	2 µg/mL	8-fold	
Pseudomonas aeruginosa	ΔmexEFΔoprJ	Aztreonam	2 µg/mL	8-fold	
Escherichia coli	Data not publicly available	-	-	-	
Klebsiella pneumoniae	No significant potentiation observed	-	-	-	
Enterobacter cloacae	No significant potentiation observed	-	-	-	
Acinetobacter baumannii	No significant potentiation observed	-	-	-	

Note: The activity of **D13-9001** is highly specific. It shows limited to no activity against bacteria that do not primarily rely on the AcrAB-TolC or MexAB-OprM efflux systems for antibiotic resistance, or in strains of *P. aeruginosa* that overexpress other pumps like MexXY-OprM.

Experimental Protocols

MIC Potentiation Assay

This protocol outlines the determination of the fold reduction in the MIC of an antibiotic in the presence of **D13-9001** using the broth microdilution method.

Materials:

- Bacterial strains of interest (e.g., *P. aeruginosa*, *E. coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Antibiotic stock solutions
- **D13-9001** stock solution
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a bacterial inoculum to a density of 5×10^5 CFU/mL in CAMHB.
- Prepare serial twofold dilutions of the antibiotic in CAMHB in a 96-well plate.
- Prepare a second set of serial dilutions of the antibiotic in CAMHB containing a fixed sub-inhibitory concentration of **D13-9001** (e.g., 2 μ g/mL).
- Add the bacterial inoculum to all wells.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
- Calculate the fold MIC reduction by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of **D13-9001**.

Isothermal Titration Calorimetry (ITC)

This protocol describes the measurement of the binding affinity of **D13-9001** to its target efflux pump proteins.

Materials:

- Purified AcrB or MexB protein
- **D13-9001**
- ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
- Isothermal titration calorimeter

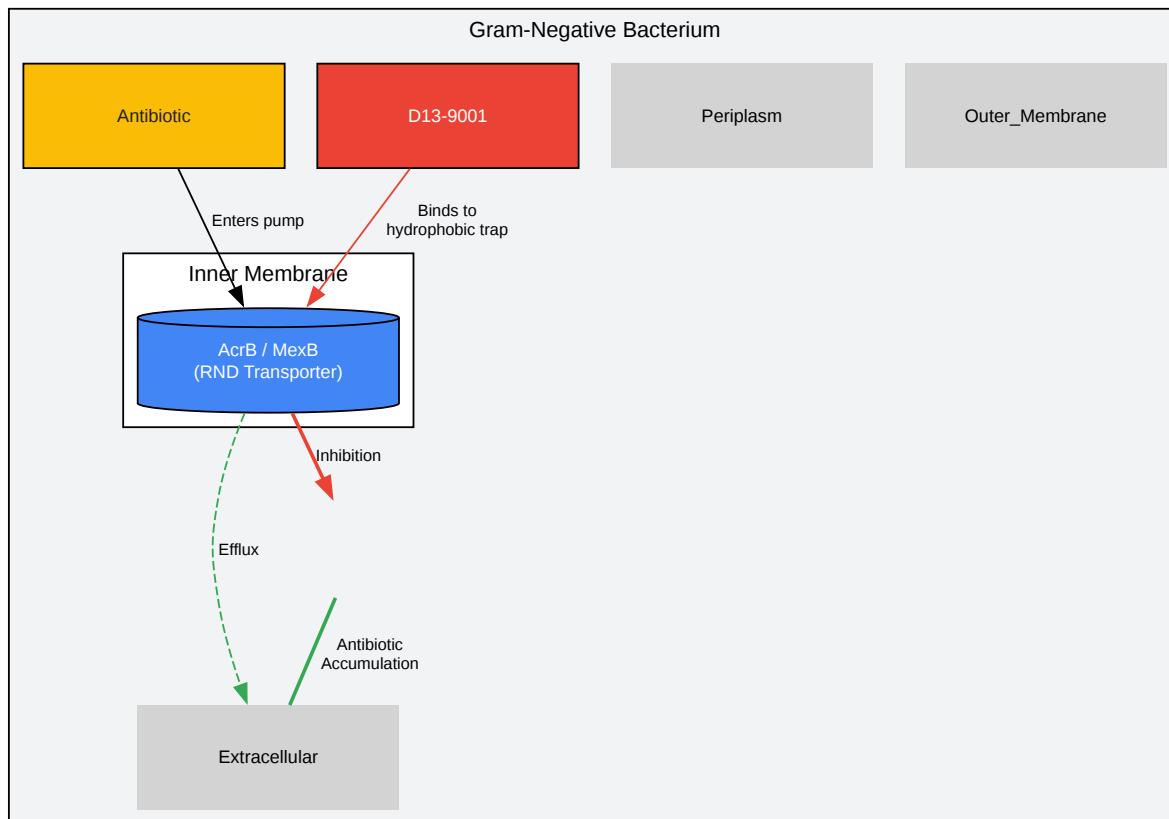
Procedure:

- Dialyze the purified protein against the ITC buffer overnight at 4°C.
- Dissolve **D13-9001** in the final dialysis buffer.
- Degas both the protein and **D13-9001** solutions.
- Load the protein solution (e.g., 10-20 μ M) into the sample cell of the calorimeter.
- Load the **D13-9001** solution (e.g., 100-200 μ M) into the injection syringe.
- Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm).
- Perform an initial injection of 0.4 μ L followed by a series of 2 μ L injections at 150-second intervals.
- Analyze the resulting data by fitting it to a one-site binding model to determine the dissociation constant (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing Mechanisms and Workflows

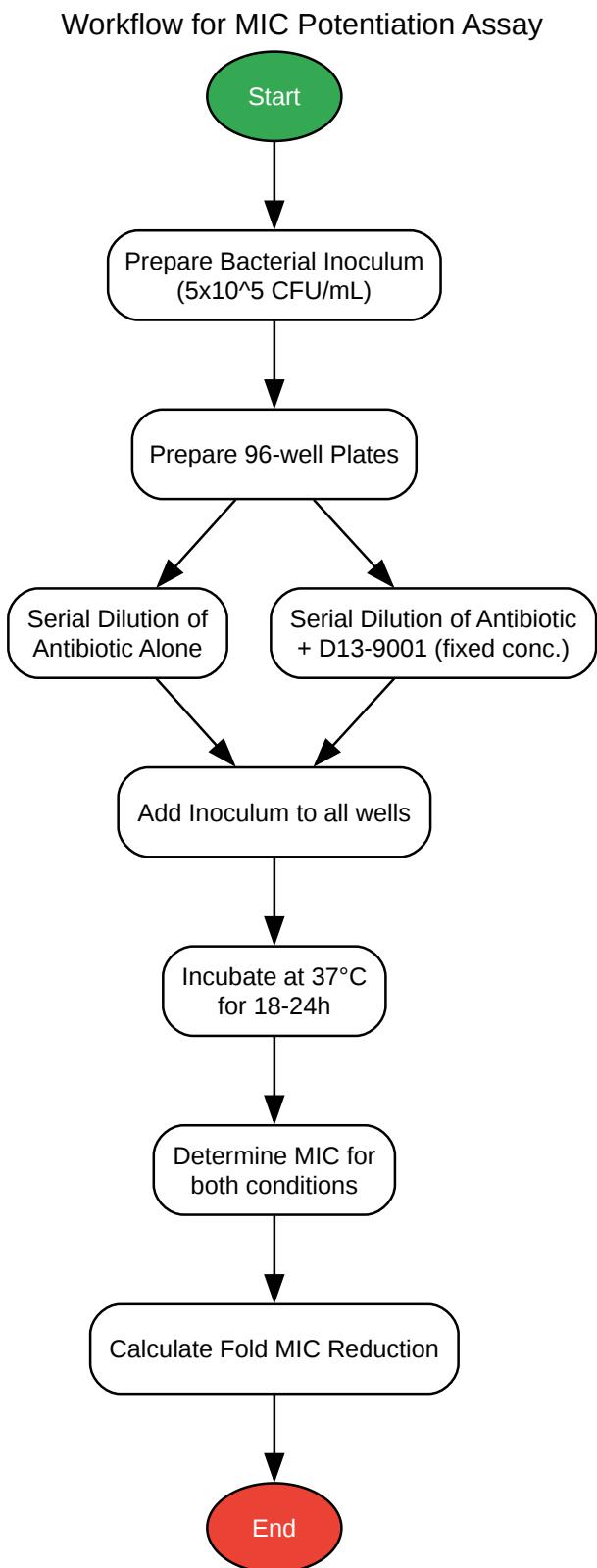
D13-9001 Mechanism of Action

Mechanism of D13-9001 Inhibition of RND Efflux Pumps

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Caption: **D13-9001** inhibits the RND efflux pump by binding to the AcrB/MexB subunit.

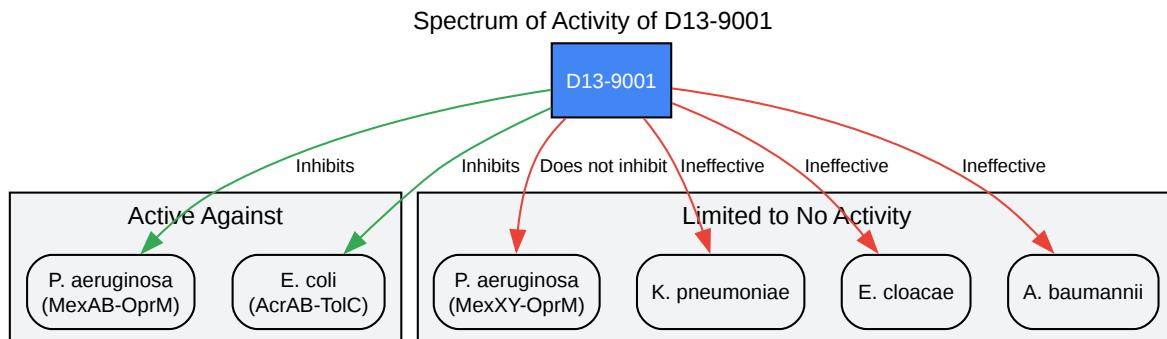
Experimental Workflow for MIC Potentiation Assay



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Caption: A stepwise workflow for determining the potentiation of antibiotic activity by **D13-9001**.

Logical Relationship of D13-9001's Spectrum of Activity



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Caption: **D13-9001** exhibits a narrow spectrum of activity against Gram-negative bacteria.

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